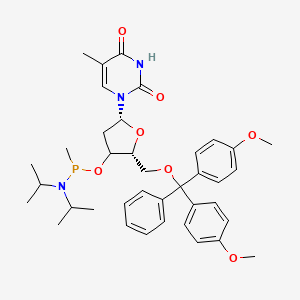
5'-DMTr-T-Methyl phosphonamidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of 5’-DMTr-T-Methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
5’-DMTr-T-Methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphonamidite group to a phosphate group.
Substitution: Replacement of the DMTr group with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and protective group reagents like acetic anhydride . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include oligonucleotides with modified backbones, which are essential for various genetic and molecular biology applications .
Aplicaciones Científicas De Investigación
5’-DMTr-T-Methyl phosphonamidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for studying DNA/RNA interactions.
Biology: Development of antisense oligonucleotides for gene silencing.
Medicine: Creation of therapeutic oligonucleotides for treating genetic disorders.
Industry: Production of diagnostic tools and molecular probes.
Mecanismo De Acción
The mechanism of action of 5’-DMTr-T-Methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The DMTr group protects the 5’ hydroxyl group, allowing for selective reactions at the 3’ position . The methyl phosphonamidite group is then oxidized to form a stable phosphate linkage, which is crucial for the stability and functionality of the synthesized oligonucleotides .
Comparación Con Compuestos Similares
Similar Compounds
5’-DMTr-dA(Bz)-Methyl phosphonamidite: Used for the synthesis of adenine-containing oligonucleotides.
5’-DMTr-dC(Ac)-Methyl phosphonamidite: Used for the synthesis of cytosine-containing oligonucleotides.
5’-DMTr-dG(iBu)-Methyl phosphonamidite: Used for the synthesis of guanine-containing oligonucleotides.
Uniqueness
5’-DMTr-T-Methyl phosphonamidite is unique due to its specific application in the synthesis of thymidine-containing oligonucleotides. Its stability and reactivity make it an essential compound for various genetic and molecular biology applications .
Propiedades
Fórmula molecular |
C38H48N3O7P |
|---|---|
Peso molecular |
689.8 g/mol |
Nombre IUPAC |
1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1 |
Clave InChI |
VWSNRSNBUDOZEA-GOHHCYIFSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
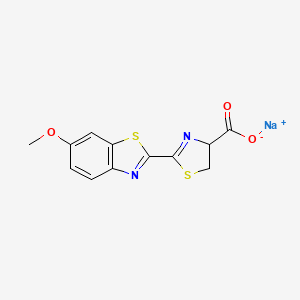
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
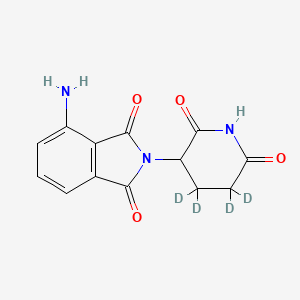
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
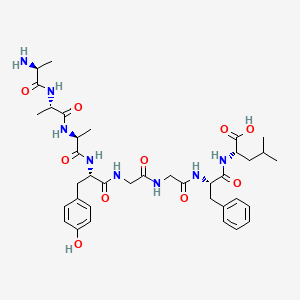
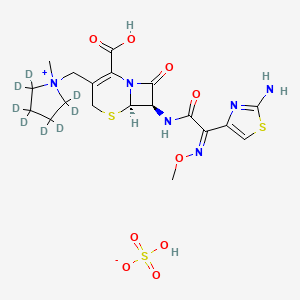
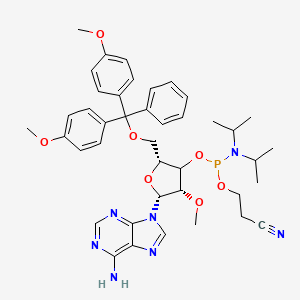
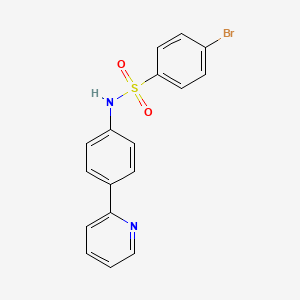
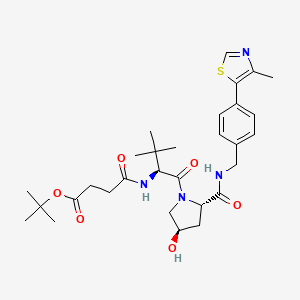
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
